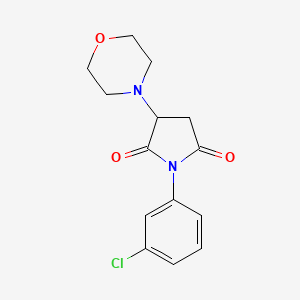
1-(3-Chlorophenyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GI-559377 is a chemical compound known for its unique properties and potential applications in various fields. It is a trifluoromethylated compound, specifically 3,3,3-trifluoro-3-[(2-tetrahydrofuranyl)methyl]propionic acid.
Preparation Methods
The synthesis of GI-559377 involves several steps, typically starting with the preparation of the tetrahydrofuranyl intermediate. The synthetic route includes:
Step 1: Preparation of the tetrahydrofuranyl intermediate through a reaction involving tetrahydrofuran and a suitable halogenated reagent.
Step 2: Introduction of the trifluoromethyl group using a trifluoromethylating agent under controlled conditions.
Step 3: Final coupling of the intermediate with propionic acid to form the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
GI-559377 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
GI-559377 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of new materials and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of GI-559377 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the disruption of metabolic pathways or the induction of apoptosis in cancer cells. The compound’s trifluoromethyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
GI-559377 can be compared with other trifluoromethylated compounds, such as:
- 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid
- 3,3,3-Trifluoro-2-methyl-2-propionic acid
These compounds share similar structural features but differ in their specific functional groups and reactivity. GI-559377 is unique due to its tetrahydrofuranyl moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H15ClN2O3 |
|---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H15ClN2O3/c15-10-2-1-3-11(8-10)17-13(18)9-12(14(17)19)16-4-6-20-7-5-16/h1-3,8,12H,4-7,9H2 |
InChI Key |
MTSSENIRHIPGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethylpiperidyl 5-phenyl-7-(trifluoromethyl)(8-hydropyrazolo[1,5-a]pyrimidin-2-yl) ketone](/img/structure/B10813035.png)
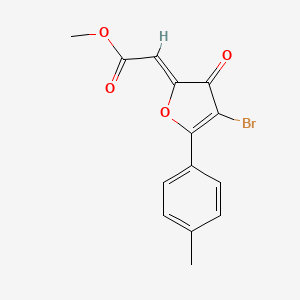
![[1-(2-Chloro-4-fluoroanilino)-1-oxopropan-2-yl] 1-benzyl-5-chloro-3-methylpyrazole-4-carboxylate](/img/structure/B10813051.png)
![5-Methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10813056.png)
![4-Benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-[3-(imidazol-1-YL)propyl]-5H-pyrrol-2-one](/img/structure/B10813059.png)
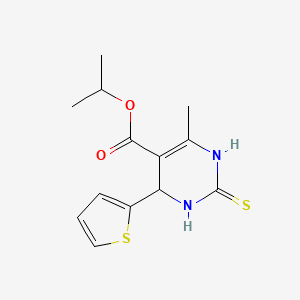
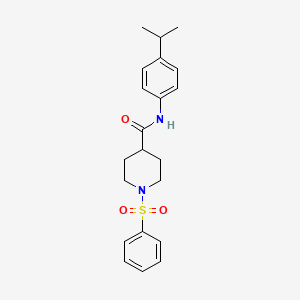
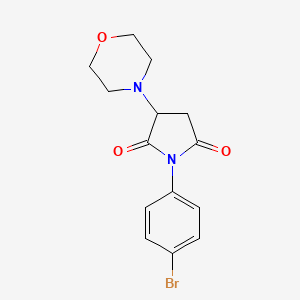
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B10813091.png)
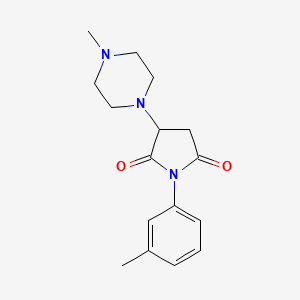
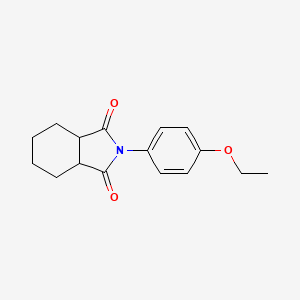
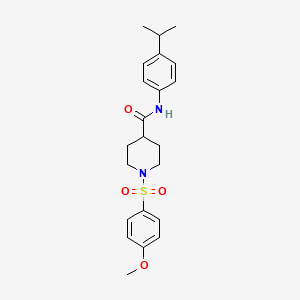
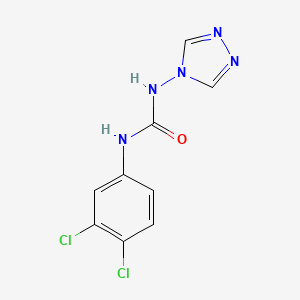
![N-[4-(dimethylsulfamoyl)phenyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)oxyacetamide](/img/structure/B10813125.png)
